molecular formula C15H14N2O3 B164253 2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide CAS No. 15533-09-2

2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide

Cat. No. B164253
CAS RN: 15533-09-2
M. Wt: 270.28 g/mol
InChI Key: RFQLSGLJJDPZDT-KHPPLWFESA-N
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Description

2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide (2-H-N-EBEB) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various experiments and studies. It is an important molecule for research in the fields of biochemistry, physiology, and pharmacology. 2-H-N-EBEB is a useful tool for studying the mechanism of action of drugs and other compounds, as well as their biochemical and physiological effects.

Scientific Research Applications

Bioactivity and Biological Evaluation

  • Insecticidal and Anti-Nematode Activity : N'-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzohydrazide, a derivative, exhibits high insecticidal activity against house fly and rice weevil. Similarly, 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide and N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide show significant anti-nematode activity (Konovalova, Avdeenko, Lubenets & Novikov, 2020).

Synthesis and Chemical Properties

  • Derivative Synthesis : The synthesis of 1,3-Benzoxathiol-2-one derivatives involves reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea, yielding various derivatives with unique chemical properties (Konovalova, Avdeenko, Dʼyakonenko & Shishkina, 2020).

Antimicrobial and Anticancer Activity

  • Antimicrobial Properties : Derivatives of 2-hydroxy benzohydrazide have been shown to possess antimicrobial activities against different microorganisms (Sarshira, Hamada, Moghazi & Abdelrahman, 2016).
  • Anticancer Applications : Metal(II) complexes derived from 2-hydroxy-N'-(3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide ligand show potent cytotoxicity against human liver cancer HepG2 cell lines, demonstrating potential as anticancer agents (El-Tabl, Abd El-Waheed, Wahba & Abou El-Fadl, 2015).

Corrosion Inhibition

  • Environmental Applications : Hydroxy phenyl hydrazides, including derivatives like N'-(1-(2-hydroxyphenyl)ethylidene) benzohydrazide, have been studied for their role as corrosion impeding agents. These compounds have shown promising results in protecting against corrosion in various conditions (Singh et al., 2021).

properties

IUPAC Name

2-hydroxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGMBUGEAAGJKW-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide
Reactant of Route 2
2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide
Reactant of Route 3
2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide
Reactant of Route 4
2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide
Reactant of Route 5
2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide
Reactant of Route 6
Reactant of Route 6
2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide

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